molecular formula C12H18N2O3S B3005275 Ethyl 2-(2,2-dimethylpropanoylamino)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 313551-46-1

Ethyl 2-(2,2-dimethylpropanoylamino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B3005275
CAS No.: 313551-46-1
M. Wt: 270.35
InChI Key: XYRUVRMZAKTBDO-UHFFFAOYSA-N
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Description

Ethyl 2-(2,2-dimethylpropanoylamino)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by a 4-methyl-substituted thiazole core, an ethyl ester group at position 5, and a 2,2-dimethylpropanoylamino (pivalamido) group at position 2. The pivalamido substituent in this compound introduces steric bulk and lipophilicity, which may enhance metabolic stability and influence binding interactions in biological systems.

Properties

IUPAC Name

ethyl 2-(2,2-dimethylpropanoylamino)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-6-17-9(15)8-7(2)13-11(18-8)14-10(16)12(3,4)5/h6H2,1-5H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRUVRMZAKTBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,2-dimethylpropanoylamino)-4-methyl-1,3-thiazole-5-carboxylate typically involves a multi-step process. One common method includes the reaction of 2,2-dimethylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-4-methylthiazole in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,2-dimethylpropanoylamino)-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenation or alkylation can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or alkylated thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,2-dimethylpropanoylamino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thiazole Derivatives

Compound Name Substituent at Position 2 Substituent at Position 4 Key Structural Differences
Ethyl 2-(2,2-dimethylpropanoylamino)-4-methyl-1,3-thiazole-5-carboxylate 2,2-Dimethylpropanoylamino (pivalamido) Methyl Bulky tert-butyl carbonyl group
Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate 4-Chlorophenoxyacetyl Methyl Aromatic chlorophenoxy group; increased lipophilicity
Ethyl 2-(4-fluoro-3-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate 4-Fluoro-3-methylphenyl Methyl Fluorinated aryl group; enhanced electronegativity
Ethyl 2-(cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylate Cyclohexylamino Methyl Aliphatic cyclohexyl group; potential conformational flexibility

Key Observations:

  • Steric Effects: The pivalamido group in the target compound provides steric hindrance, which may reduce enzymatic degradation compared to less bulky substituents (e.g., acetyl in ) .
  • Lipophilicity: The 4-chlorophenoxyacetyl group () increases lipophilicity, which could enhance tissue penetration but reduce aqueous solubility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight LogP (Predicted) Solubility Profile
This compound ~312.4 ~2.8 Low aqueous solubility
Ethyl 2-(4-fluoro-3-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate 279.33 ~3.1 Moderate lipid solubility
Ethyl 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate 256.3 ~1.9 Higher aqueous solubility

Key Insights:

  • The pivalamido derivative’s higher molecular weight and LogP suggest preferential distribution in lipid-rich tissues.
  • Cyclopropylamino derivatives () may exhibit improved solubility due to reduced steric bulk .

Biological Activity

Ethyl 2-(2,2-dimethylpropanoylamino)-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound belonging to the thiazole family, which has garnered interest for its potential biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₈N₂O₃S
  • CAS Number : 313551-46-1

Synthesis Methods

The synthesis typically involves multi-step processes. A common method includes the reaction of 2,2-dimethylpropanoic acid with thionyl chloride to form an acid chloride intermediate, followed by reaction with 2-amino-4-methylthiazole in the presence of a base like triethylamine. Controlled temperatures and inert atmospheres are crucial to prevent side reactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through interference with essential metabolic pathways. The compound's mechanism may involve the inhibition of specific enzymes or receptors crucial for microbial survival.

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
E. coli1532 µg/mL
S. aureus1816 µg/mL
C. albicans1464 µg/mL

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The compound's structural features allow it to interact with specific molecular targets involved in cancer progression.

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 10 to 25 µM across different cell lines.
    Cell Line IC50 (µM) Mechanism
    HeLa15Apoptosis induction
    MCF-720Cell cycle arrest
    A54912Caspase activation
  • Molecular Docking Studies : Molecular docking studies revealed that the compound binds effectively to the active sites of target proteins involved in cancer and microbial pathways, indicating potential as a lead compound for drug development.

Research Findings

Recent research has expanded on the biological implications of thiazole derivatives similar to this compound:

  • AChE Inhibition : Some thiazole derivatives have shown promising acetylcholinesterase (AChE) inhibitory activities, which are crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease .
  • Comparative Studies : Comparative analysis with other thiazole derivatives indicates that the unique structural features of this compound contribute to its distinctive biological profiles .

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